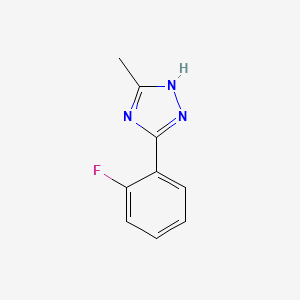
3-(2-fluorophenyl)-5-methyl-4H-1,2,4-triazole
Overview
Description
3-(2-Fluorophenyl)-5-methyl-4H-1,2,4-triazole (FMT) is an organic compound belonging to the triazole family. It is a heterocyclic aromatic compound that is composed of a five-membered ring of three nitrogen atoms and two carbon atoms. The compound has a wide range of applications in scientific research, ranging from biochemical and physiological studies to drug design and development. FMT has been used in numerous studies due to its unique properties, including its ability to act as a potent inhibitor of several enzymes, its relatively low toxicity, and its ability to bind to various proteins.
Scientific Research Applications
Molecular Interactions
- Intermolecular Interactions Analysis: The synthesis and characterization of biologically active 1,2,4-triazole derivatives, including fluoro and chloro derivatives, reveal their crystallization behavior and intermolecular interactions like C–H⋯O, C–H⋯SC, C–H⋯π, and lp⋯π interactions, offering insights into molecular packing and stability. These interactions are crucial for designing molecules with desired physical and chemical properties (Shukla et al., 2014).
Synthesis and Characterization
- Synthesis Techniques: A range of 1,2,4-triazole derivatives containing a 2-fluorophenyl substituent have been synthesized, showcasing long-range fluorine-proton coupling. This highlights the synthetic accessibility and structural characterization of these compounds, which are essential for further applications in medicinal chemistry and material science (Kane et al., 1995).
Biological Significance
- Antimicrobial Properties: New classes of 1,2,4-triazole derivatives have been synthesized, showing enhanced pharmacological properties through alkyl, alkoxy, and halogen substituents, demonstrating significant antimicrobial activity. This application is vital for developing new antibiotics and antifungal agents (Desabattina et al., 2014).
Advanced Material Applications
- Fluorescent Probes and Sensors: Derivatives of 1,2,4-triazoles are being explored for their potential in creating fluorescent probes for sensing pH and metal cations, based on their photophysical properties. These applications are critical for environmental monitoring, biological research, and the development of diagnostic tools (Tanaka et al., 2001).
Mechanism of Action
Target of Action
The compound 5-(2-fluorophenyl)-3-methyl-1H-1,2,4-triazole, also known as 3-(2-fluorophenyl)-5-methyl-4H-1,2,4-triazole or CS-0238055 or 3-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole, is a novel, orally administered drug that targets nonsense mutations . It binds with high affinity to multiple receptors, which makes it helpful in developing new useful derivatives .
Mode of Action
The compound enables ribosomal readthrough of mRNA containing premature stop codons that otherwise would result in premature termination of protein chains . Use of this compound allows cellular machinery to bypass nonsense mutations in genetic material, continue the translation process, and thereby restore the production of a full-length, functional protein .
Biochemical Pathways
The compound affects various biochemical pathways. Indole derivatives, which are structurally similar to this compound, possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with multiple biochemical pathways, leading to a broad range of downstream effects.
Pharmacokinetics
Similar compounds have shown good bioavailability and cell permeability . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability would need to be studied further for a comprehensive understanding.
Result of Action
The result of the compound’s action is the restoration of the production of a full-length, functional protein from mRNA containing premature stop codons . This can potentially correct the protein deficiency caused by nonsense mutations in genetic material, thereby mitigating the symptoms of diseases caused by such mutations.
properties
IUPAC Name |
3-(2-fluorophenyl)-5-methyl-1H-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3/c1-6-11-9(13-12-6)7-4-2-3-5-8(7)10/h2-5H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUCZOIYDBZYFS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



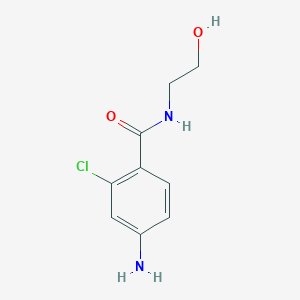
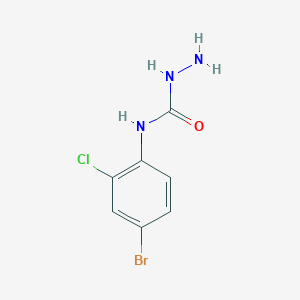
![8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1523139.png)
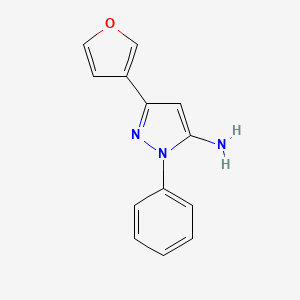

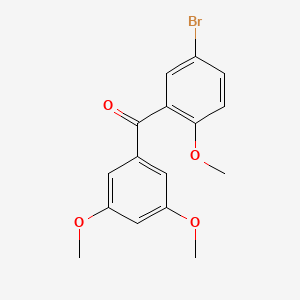


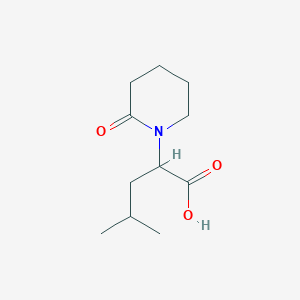
![4-[2-(Piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1523148.png)
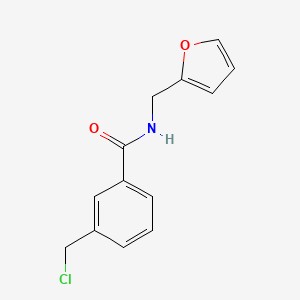

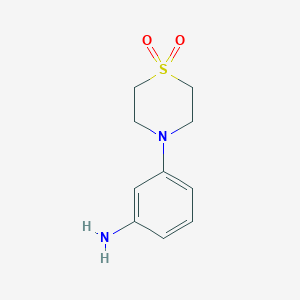
![1-[4-(Aminomethyl)phenyl]piperidine-3-carboxamide](/img/structure/B1523160.png)